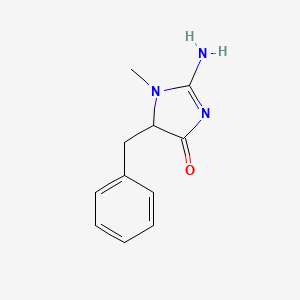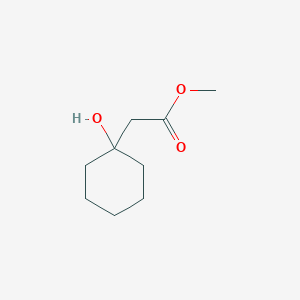
4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid
Descripción general
Descripción
4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid is a pyrrole alkaloid that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a formyl group attached to a pyrrole ring, which is further connected to a butanoic acid chain. It is found naturally in certain fungi and plants, and its derivatives have been studied for their biological activities .
Métodos De Preparación
The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of pyrrole with butanoic acid derivatives under specific conditions to introduce the formyl group at the 2-position of the pyrrole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Derivatives of this compound have shown promise in cancer research due to their antiproliferative and antioxidant properties.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The biological effects of 4-(2-formyl-1H-pyrrol-1-yl)butanoic acid are mediated through its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid can be compared with other pyrrole alkaloids such as:
4-(2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid: This compound has a methoxymethyl group instead of a hydroxymethyl group, which may alter its biological activity.
4-(2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid: This compound has a hydroxymethyl group, which can influence its solubility and reactivity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
4-(2-formylpyrrol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-8-3-1-5-10(8)6-2-4-9(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWLLWBHBDZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614781 | |
| Record name | 4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61837-38-5 | |
| Record name | 4-(2-Formyl-1H-pyrrol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3355083.png)


![2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetic acid](/img/structure/B3355118.png)



